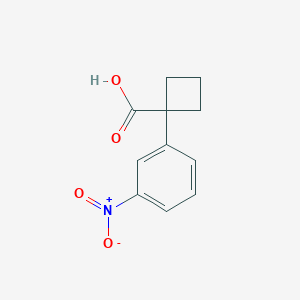

1-(3-Nitrophenyl)cyclobutanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

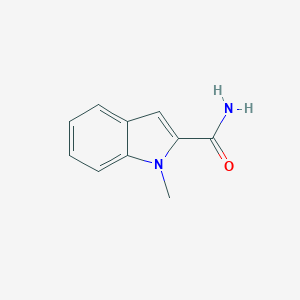

1-(3-Nitrophenyl)cyclobutanecarboxylic acid (NPCCA) is an organic compound belonging to the class of cyclic carboxylic acids. It is an important intermediate in the synthesis of many organic compounds and is used in a variety of scientific research applications. NPCCA is a colorless solid that is soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile.

科学的研究の応用

Synthetic Organic Chemistry Applications

Ring-Opening Metathesis Polymerization (ROMP) : A study explored the reactivities of 1-substituted cyclobutene derivatives, including those related to cyclobutanecarboxylic acid, for ring-opening metathesis polymerization (ROMP) with specific catalysts. These derivatives, particularly the secondary amides of 1-cyclobutenecarboxylic acid and the esters of 1-cyclobutene-1-methanol, underwent polymerization, highlighting the potential of these compounds in creating polymers with specific properties (Song et al., 2010).

Cycloaddition Reactions : Cyclobutanecarboxylic acids and their derivatives serve as key reactants in various cycloaddition reactions, which are pivotal for constructing complex organic frameworks. These reactions are instrumental in synthesizing cyclic compounds, which have applications ranging from pharmaceuticals to materials science.

Development of Novel Materials

Organic Gelators : Research on cyclobutanecarboxylic acid derivatives has led to the discovery of new low molecular mass organic gelators for organic liquids. These gelators have potential applications in creating stable gels for various industrial and pharmaceutical purposes (Ballabh et al., 2003).

Fluorinated Amino Acids : The design and synthesis of fluorinated analogs of cyclobutanecarboxylic acid aim to create conformationally restricted labels for NMR studies, particularly in the context of peptides bound to membranes. This research underscores the importance of such derivatives in biochemistry and structural biology (Tkachenko et al., 2014).

Catalysis and Reaction Mechanisms

- Lewis Acid-Catalyzed Reactions : Studies have shown that cyclobutanecarboxylic acids can undergo Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This reaction mechanism is significant for synthesizing a wide range of nitrogen-containing compounds, which are valuable in medicinal chemistry and organic synthesis (Lifchits & Charette, 2008).

特性

IUPAC Name |

1-(3-nitrophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUXPHKPYHXRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)